molecular formula C10H15N3O3S B11822920 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol

Cat. No.: B11822920
M. Wt: 257.31 g/mol
InChI Key: LGYVBHZVMCMPNX-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is an organic compound that features a pyridine ring substituted with a sulfonyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol typically involves the reaction of 4-hydroxypyridine with 4-methylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine moiety can be substituted with other amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of nucleophiles and a suitable solvent like acetonitrile.

Major Products

    Oxidation: Formation of pyridin-4-one derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline
  • 3-(4-Methylpiperazin-1-yl)aniline
  • 4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3(4)

Uniqueness

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a piperazine moiety allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)17(15,16)10-8-11-3-2-9(10)14/h2-3,8H,4-7H2,1H3,(H,11,14)

InChI Key

LGYVBHZVMCMPNX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O

Origin of Product

United States

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